![molecular formula C21H25N3O4S B4170094 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B4170094.png)
2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide
Overview
Description
2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide, also known as AM966, is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide selectively binds to and modulates the activity of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain and plays a key role in various cognitive and behavioral processes. By enhancing the activity of this receptor, 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide can improve neurotransmitter release, enhance synaptic plasticity, and promote neuroprotection.
Biochemical and Physiological Effects:
2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide has been shown to have a number of biochemical and physiological effects, including enhancing neurotransmitter release, improving synaptic plasticity, and promoting neuroprotection. These effects are thought to be mediated by the selective modulation of the α7 nAChR.
Advantages and Limitations for Lab Experiments
2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide has several advantages for lab experiments, including its high selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic profile. However, there are also some limitations to its use in experiments, including its potential for off-target effects and the need for careful dosing and administration.
Future Directions
There are several potential future directions for research on 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide, including further studies of its therapeutic potential in neurological and psychiatric disorders, investigations of its molecular mechanism of action, and the development of more selective and potent modulators of the α7 nAChR. Additionally, research on the potential use of 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide in combination with other drugs or therapies may also be of interest.
Scientific Research Applications
2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Research has shown that 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide can enhance cognitive function, improve memory, and reduce anxiety-like behavior in animal models.
properties
IUPAC Name |
2-[[4-[methylsulfonyl(prop-2-enyl)amino]benzoyl]amino]-N-propylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-14-22-21(26)18-8-6-7-9-19(18)23-20(25)16-10-12-17(13-11-16)24(15-5-2)29(3,27)28/h5-13H,2,4,14-15H2,1,3H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINVRULGVGDZPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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